molecular formula C13H20ClNO3S B497687 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide CAS No. 914245-65-1

4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide

Cat. No.: B497687
CAS No.: 914245-65-1
M. Wt: 305.82g/mol
InChI Key: XFJUBACEWXAQFA-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diethyl-3-propoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. As part of the benzenesulfonamide family, a class known for diverse biological activity, this compound may be of interest in several research areas . Sulfonamides are historically recognized as antibacterial agents for studying Gram-positive and Gram-negative bacteria . Their primary research application often involves the investigation of folate synthesis inhibition in bacterial cells, as they can act as competitive antagonists for para-aminobenzoic acid (PABA) at the active site of the dihydropteroate synthase (DHPS) enzyme . Beyond antimicrobial research, sulfonamide derivatives are also explored in other scientific fields, including investigations into sodium channel inhibition for pain-related research . Researchers can utilize this compound as a building block or intermediate in synthetic organic chemistry to develop more complex molecules for various applications . The structural features of this particular compound—including the chloro and propoxy substituents on the benzene ring, along with the diethylsulfonamide group—define its unique physicochemical properties. Please consult the product's Certificate of Analysis for specific data on purity, identity, and safety. This product is for laboratory research use by qualified professionals.

Properties

IUPAC Name

4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJUBACEWXAQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Sulfone Synthesis

A patent-described method utilizes FeCl₃-catalyzed Friedel-Crafts coupling between 4-chlorobenzenesulfonyl chloride and chlorobenzene at 120–160°C. While this route efficiently produces 4,4'-dichlorodiphenyl sulfone, it is less applicable for introducing propoxy groups due to harsh reaction conditions.

Alkaline Sulfite Displacement

Reacting the sulfonyl chloride with sodium sulfite (Na₂SO₃) generates 4-chlorobenzenesulfinate, which can be alkylated with propylene oxide to form 4-chlorophenyl-β-oxethylsulfone. However, this method requires additional steps to convert the sulfone to a sulfonamide.

Industrial-Scale Considerations

Waste Management

The EP0115328B1 patent highlights an eco-friendly approach by converting reaction byproducts (SO₂, HCl) into recyclable bisulfite and hydrochloric acid via two-stage scrubbing.

Cost Efficiency

  • Thionyl Chloride Recovery : Excess SOCl₂ is distilled and reused, reducing raw material costs.

  • Catalyst Recycling : FeCl₃ from Friedel-Crafts reactions is recovered via aqueous extraction .

Chemical Reactions Analysis

4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

4-Chloro-N,N-diethyl-3-propoxybenzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the creation of new compounds with desired properties.

Biology

Research has focused on the compound's biological activities , particularly its potential as an antimicrobial and anti-inflammatory agent:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant inhibition against common pathogenic bacteria. For instance, agar diffusion tests revealed notable inhibition zones, indicating strong antimicrobial properties. This suggests that it may be effective against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : In vivo models demonstrated that administration of this compound resulted in reduced inflammatory markers in tissues subjected to induced inflammation. This highlights its potential therapeutic application in treating inflammatory diseases.

Medicine

Ongoing research is exploring the compound's potential as a pharmaceutical agent for treating various diseases. The sulfonamide group can inhibit specific enzymes by mimicking their natural substrates, leading to diverse biological effects. Notably, it may serve as a candidate for developing drugs targeting neuropathic pain through sodium channel modulation .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its versatility makes it valuable in formulating products across different sectors.

Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against several bacterial strains. The results indicated that the compound produced significant inhibition zones during agar diffusion tests, confirming its potential as an effective antimicrobial agent.

In Vivo Models

In animal models of inflammation, administration of this compound led to a marked reduction in inflammatory markers compared to controls. This finding underscores its potential therapeutic role in managing inflammatory conditions.

Data Table: Summary of Research Findings

Application AreaFindings
ChemistryIntermediate for complex organic synthesis
AntimicrobialSignificant inhibition against Staphylococcus aureus
Anti-inflammatoryReduced inflammatory markers in vivo
IndustrialUsed as a reagent in specialty chemical production

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Reactivity: Nitro (NO$2$) vs. Propoxy (OCH$2$CH$2$CH$3$): Nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in 4-chloro-3-nitro derivatives) . Propoxy groups, being electron-donating, may reduce reactivity but improve solubility. Diethyl vs.

Pharmacological Implications :

  • Mefruside : The disulphonamide structure and tetrahydrofurfuryl group confer potent diuretic activity by targeting renal ion transporters .
  • Diazepane-containing sulfonamides : The 1,4-diazepane moiety in compounds may enhance binding to biological targets (e.g., GPCRs or enzymes) due to conformational flexibility .

Biological Activity

4-Chloro-N,N-diethyl-3-propoxybenzenesulfonamide is a sulfonamide compound with the molecular formula C13H20ClNO3S and a molecular weight of 305.82 g/mol. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-diethyl-3-propoxyamine in the presence of a base like triethylamine. This process neutralizes the hydrochloric acid produced during the reaction, followed by purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to various biological effects such as antimicrobial activity by inhibiting bacterial enzymes.

Antimicrobial Activity

One of the most significant properties of this compound is its antimicrobial potential. Studies have shown that this compound exhibits inhibitory effects against a range of bacteria, which may be attributed to its ability to disrupt bacterial enzyme functions essential for survival.

Anti-inflammatory Properties

In addition to its antimicrobial effects, there is ongoing research into the anti-inflammatory properties of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common pathogenic bacteria. Results indicated that the compound demonstrated significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial properties.
  • In Vivo Models : In animal models, administration of this compound resulted in reduced inflammatory markers in tissues subjected to induced inflammation, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains chloro and propoxy groupsAntimicrobial and potential anti-inflammatory
N,N-Diethyl-3-PropoxybenzenesulfonamideLacks chloro groupReduced biological activity compared to chloro variant
4-Chloro-N,N-Dimethyl-3-PropoxybenzenesulfonamideContains dimethyl instead of diethylSimilar mechanism but different potency

Q & A

Q. Critical Analytical Techniques :

  • ¹H/¹³C NMR : Confirms substitution patterns and diethylamino group integrity (e.g., triplet for propoxy CH₂, δ ~1.0–1.5 ppm for diethyl CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95% by HPLC) .
  • X-ray Crystallography : Resolves steric effects of the propoxy group and sulfonamide conformation .

Basic: How does the propoxy substituent affect the compound’s physicochemical properties compared to shorter alkoxy chains?

Answer:
The propoxy group (C₃H₇O) increases lipophilicity (logP ~2.8) compared to methoxy (C₁) or ethoxy (C₂) analogs, enhancing membrane permeability but reducing aqueous solubility. Key comparisons:

PropertyMethoxy (OCH₃)Propoxy (OCH₂CH₂CH₃)
logP ~1.9~2.8
Aqueous Solubility 25 mg/mL<10 mg/mL
Steric Bulk LowModerate

Steric hindrance from the propoxy group may limit binding to flat active sites (e.g., kinase ATP pockets) but improve selectivity for hydrophobic targets .

Advanced: What approaches reconcile discrepancies in reported cytotoxic activities across cancer cell lines for structurally similar sulfonamides?

Answer:
Contradictions arise from cell line heterogeneity (e.g., genetic mutations, enzyme expression). Methodological solutions include:

  • COMPARE Analysis : Correlates compound sensitivity profiles across 39+ cancer cell lines to identify mechanistic outliers .
  • Gene Expression Microarrays : Resolves activity discrepancies by linking differential gene expression (e.g., tubulin β-III overexpression) to resistance mechanisms .
  • Flow Cytometry : Quantifies cell cycle arrest (G1 vs. G2/M phase) to distinguish antimitotic vs. antiproliferative modes of action .

Example : A sulfonamide may show IC₅₀ = 2 µM in leukemia (CCRF-CEM) but >20 µM in renal cancer (ACHN) due to P-glycoprotein efflux; verapamil co-treatment can reverse resistance .

Advanced: Which computational strategies are pivotal in elucidating the structure-activity relationship (SAR) of this sulfonamide derivative?

Answer:

  • Molecular Docking : Predicts binding to targets like carbonic anhydrase IX using AutoDock Vina. The chloro group’s electrostatic potential enhances halogen bonding in hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess reactivity and charge distribution .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., DMSO vs. water) to optimize bioavailability .

Key Finding : The diethylamino group’s conformational flexibility improves binding entropy, offsetting steric clashes from the propoxy chain .

Intermediate: What experimental protocols are recommended for assessing the compound’s stability under physiological conditions?

Answer:
Stability Study Design :

pH Variation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Thermal Stress : Heat to 40–60°C for 1–4 weeks; use TGA/DSC to detect melting point shifts or decomposition .

Light Exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) .

Q. Outcome Metrics :

  • Half-life (t₁/₂) : >48 hours at pH 7.4 indicates suitability for in vivo studies.
  • Degradation Products : Propoxy hydrolysis to phenol (~5% at pH 1.2) requires formulation adjustments .

Advanced: How do the electronic and steric properties of the chloro and diethylamino groups influence binding affinity in enzyme inhibition assays?

Answer:

GroupElectronic EffectSteric EffectTarget Impact
Cl (para) σ-withdrawing, π-donatingMinimalEnhances halogen bonding
N,N-Diethyl Weakly basic (pKa ~7.1)High flexibilityStabilizes hydrophobic pockets

Q. Case Study :

  • Carbonic Anhydrase IX : The chloro group’s σ-hole interacts with Zn²+ (ΔG = −8.2 kcal/mol), while diethyl groups form van der Waals contacts with Val-121 .
  • Tubulin : Diethylamino flexibility accommodates β-tubulin’s T7 loop dynamics, but propoxy clashes reduce affinity compared to methoxy analogs .

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